molecular formula C14H15Cl2NO3 B2794627 Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate CAS No. 349616-92-8

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate

Cat. No.: B2794627
CAS No.: 349616-92-8
M. Wt: 316.18
InChI Key: PJYQRGXTXWSQAU-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C14H15Cl2NO3 and a molecular weight of 316.18 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperidine-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
  • Methyl 1-(3,4-dichlorophenyl)carbonylpiperidine-4-carboxylate

Uniqueness

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 4 positions of the benzoyl ring enhances its reactivity and binding affinity to molecular targets compared to similar compounds .

Properties

IUPAC Name

methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-20-14(19)9-4-6-17(7-5-9)13(18)10-2-3-11(15)12(16)8-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYQRGXTXWSQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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